An In-depth Technical Guide on the Core Properties of 2-(4-methyl-1H-indol-3-yl)acetic acid
An In-depth Technical Guide on the Core Properties of 2-(4-methyl-1H-indol-3-yl)acetic acid
Disclaimer: Publicly available, detailed experimental data and specific biological activity metrics for 2-(4-methyl-1H-indol-3-yl)acetic acid are limited. Much of the biological information presented herein is extrapolated from studies on the parent compound, indole-3-acetic acid (IAA), and other closely related indole derivatives. This guide serves as a foundational resource for researchers, scientists, and drug development professionals, highlighting areas where further investigation is warranted.
Core Chemical and Physical Properties
2-(4-methyl-1H-indol-3-yl)acetic acid, a derivative of the common plant hormone indole-3-acetic acid, possesses a methyl group at the 4-position of the indole ring. This substitution is expected to influence its physicochemical and biological properties.
Table 1: Physicochemical Properties of 2-(4-methyl-1H-indol-3-yl)acetic acid
| Property | Value | Source |
| CAS Number | 52531-22-3 | [1] |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Melting Point | 158 °C | [1] |
| Boiling Point (Predicted) | 419.6 ± 30.0 °C | N/A |
| pKa (Predicted) | 4.53 ± 0.30 | N/A |
| Appearance | Yellowish to off-white crystalline powder | [2] |
Biological Activities and Potential Mechanisms of Action
Anti-inflammatory Properties
Commercial suppliers note that 2-(4-methyl-1H-indol-3-yl)acetic acid has anti-inflammatory effects by inhibiting the production of proinflammatory cytokines from macrophages and other immune cells[1]. This is a known property of various indole derivatives. The underlying mechanism is likely tied to the modulation of key inflammatory signaling pathways.
Hypothesized Signaling Pathway Involvement
Based on studies of related indole compounds, 2-(4-methyl-1H-indol-3-yl)acetic acid may exert its anti-inflammatory effects through the following pathways:
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NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation[3][4][5][6]. Many anti-inflammatory compounds act by inhibiting the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. It is plausible that 2-(4-methyl-1H-indol-3-yl)acetic acid could inhibit this pathway.
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Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: PPARs are nuclear receptors that play crucial roles in metabolism and inflammation[7][8][9]. In particular, PPARγ activation has been shown to have anti-inflammatory effects. Several indole-based compounds have been identified as PPAR agonists. The potential for 2-(4-methyl-1H-indol-3-yl)acetic acid to act as a PPAR agonist, particularly a PPARγ agonist, warrants investigation.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and biological evaluation of 2-(4-methyl-1H-indol-3-yl)acetic acid are not available in the public domain. However, established methods for the synthesis of indole-3-acetic acid derivatives and for assessing anti-inflammatory activity can be adapted.
General Synthesis Approach: Fischer Indole Synthesis
A common and versatile method for synthesizing indole derivatives is the Fischer indole synthesis[10][11][12][13]. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of 2-(4-methyl-1H-indol-3-yl)acetic acid, a suitable starting material would be 4-methylphenylhydrazine.
Another potential route is the Japp-Klingemann reaction, which can be used to synthesize the necessary phenylhydrazone precursor[14][15][16][17].
Generalized Protocol for In Vitro Anti-inflammatory Activity Screening
This protocol provides a general workflow for assessing the anti-inflammatory properties of a test compound like 2-(4-methyl-1H-indol-3-yl)acetic acid using a macrophage cell line.
Objective: To determine the effect of the test compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
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RAW 264.7 murine macrophage cell line
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Dulbecco's Modified Eagle's Medium (DMEM)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin solution
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Lipopolysaccharide (LPS) from E. coli
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Test compound (2-(4-methyl-1H-indol-3-yl)acetic acid) dissolved in a suitable solvent (e.g., DMSO)
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Griess Reagent for nitric oxide (NO) measurement
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ELISA kits for TNF-α, IL-6, and other relevant cytokines
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MTT assay kit for cell viability
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate.
-
Treat with various concentrations of the test compound for 24 hours.
-
Perform the MTT assay according to the manufacturer's instructions to determine non-toxic concentrations of the compound.
-
-
Anti-inflammatory Assay:
-
Seed RAW 264.7 cells in 24-well or 96-well plates.
-
Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (LPS only) and a negative control (no LPS, no compound).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Cytokine Production: Collect the cell culture supernatant and measure the levels of TNF-α, IL-6, and other cytokines using specific ELISA kits.
-
-
Data Analysis:
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Calculate the percentage inhibition of NO and cytokine production by the test compound compared to the vehicle control.
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Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each mediator.
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Visualizations
The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.
Caption: A generalized experimental workflow for evaluating the anti-inflammatory activity of 2-(4-methyl-1H-indol-3-yl)acetic acid in vitro.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by 2-(4-methyl-1H-indol-3-yl)acetic acid.
Caption: Postulated activation of the PPARγ signaling pathway by 2-(4-methyl-1H-indol-3-yl)acetic acid.
Conclusion and Future Directions
2-(4-methyl-1H-indol-3-yl)acetic acid is a compound of interest with potential anti-inflammatory properties. However, a significant gap exists in the scientific literature regarding its specific biological activities, quantitative efficacy, and detailed mechanisms of action. The information available on the parent compound, indole-3-acetic acid, provides a strong rationale for further investigation.
Future research should focus on:
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Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthesis protocol and full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry).
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Quantitative Biological Evaluation: Systematic in vitro and in vivo studies to quantify its anti-inflammatory, antioxidant, and potential PPAR agonist activities, including the determination of IC₅₀ and EC₅₀ values.
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Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by 2-(4-methyl-1H-indol-3-yl)acetic acid to understand its mode of action.
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Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and toxicity to evaluate its potential as a therapeutic agent.
This technical guide provides a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of 2-(4-methyl-1H-indol-3-yl)acetic acid. The dearth of specific data underscores the opportunity for novel research in this area.
References
- 1. 2-(4-Methyl-1H-indol-3-yl)acetic acid | 52531-22-3 | CCA53122 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial Effects of THSG on Acetic Acid-Induced Experimental Colitis: Involvement of Upregulation of PPAR-γ and Inhibition of the Nf-Κb Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB: A Double-Edged Sword Controlling Inflammation | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Parsing the Role of PPARs in Macrophage Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact and Therapeutic Potential of PPARs in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 13. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Japp-Klingemann_reaction [chemeurope.com]
- 17. tsijournals.com [tsijournals.com]
